4-[(2E)-2-(3,5-dibromo-2-methoxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine
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Overview
Description
4-[(2E)-2-[(3,5-DIBROMO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(4-METHYLPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that features a triazine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2E)-2-[(3,5-DIBROMO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(4-METHYLPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE typically involves a multi-step process:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Substituents: The various substituents, such as the dibromo-methoxyphenyl group, can be introduced through nucleophilic substitution reactions.
Final Assembly: The final compound is assembled by coupling the triazine core with the hydrazine and morpholine groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group.
Reduction: Reduction reactions can occur at the hydrazine moiety.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or hydrazines.
Substitution: Introduction of various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Biological Probes: Used in the design of probes for studying biological processes.
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry
Polymer Science: Used in the synthesis of polymers with specific properties.
Mechanism of Action
The mechanism of action of 4-[(2E)-2-[(3,5-DIBROMO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(4-METHYLPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- **4-[(2E)-2-[(3,5-DIBROMO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(4-METHYLPHENYL)-6-(PYRROLIDIN-4-YL)-1,3,5-TRIAZIN-2-AMINE
- **4-[(2E)-2-[(3,5-DIBROMO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(4-METHYLPHENYL)-6-(PIPERIDIN-4-YL)-1,3,5-TRIAZIN-2-AMINE
Uniqueness
The uniqueness of 4-[(2E)-2-[(3,5-DIBROMO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(4-METHYLPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C22H23Br2N7O2 |
---|---|
Molecular Weight |
577.3 g/mol |
IUPAC Name |
2-N-[(E)-(3,5-dibromo-2-methoxyphenyl)methylideneamino]-4-N-(4-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C22H23Br2N7O2/c1-14-3-5-17(6-4-14)26-20-27-21(29-22(28-20)31-7-9-33-10-8-31)30-25-13-15-11-16(23)12-18(24)19(15)32-2/h3-6,11-13H,7-10H2,1-2H3,(H2,26,27,28,29,30)/b25-13+ |
InChI Key |
SXVCPJLEHHPTDG-DHRITJCHSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N/N=C/C4=C(C(=CC(=C4)Br)Br)OC |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NN=CC4=C(C(=CC(=C4)Br)Br)OC |
Origin of Product |
United States |
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